![molecular formula C40H80NO8P B3025997 (R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt
Descripción general
Descripción
1,2-Dipalmitoil-13C-sn-glicero-3-fosfatidilcolina es un glicerofosfolípido zwitteriónico comúnmente utilizado en la formación de monocapas lipídicas, bicapas y liposomas. Este compuesto se utiliza a menudo como un estándar interno para la cuantificación de 1,2-dipalmitoil-sn-glicero-3-fosfatidilcolina mediante cromatografía de gases o espectrometría de masas de cromatografía líquida . Es un componente significativo en varios estudios bioquímicos y biofísicos debido a sus propiedades estructurales y estabilidad.
Mecanismo De Acción
El mecanismo de acción de 1,2-Dipalmitoil-13C-sn-glicero-3-fosfatidilcolina implica su incorporación a las bicapas lipídicas, donde influye en la fluidez y la estabilidad de la membrana. El compuesto interactúa con diversas proteínas y lípidos de la membrana, afectando su función y organización. En los sistemas de administración de fármacos liposomales, ayuda a encapsular y liberar agentes terapéuticos de forma controlada .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1,2-Dipalmitoil-13C-sn-glicero-3-fosfatidilcolina se puede sintetizar mediante una serie de reacciones de esterificaciónLas condiciones de reacción a menudo requieren el uso de catalizadores como ácido sulfúrico o ácido p-toluensulfónico, y las reacciones se llevan a cabo en condiciones anhidras para evitar la hidrólisis .
Métodos de producción industrial
La producción industrial de 1,2-Dipalmitoil-13C-sn-glicero-3-fosfatidilcolina implica procesos de esterificación a gran escala, utilizando a menudo reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. El uso de carbono marcado isotópicamente (13C) en la síntesis permite una cuantificación y análisis precisos en diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
1,2-Dipalmitoil-13C-sn-glicero-3-fosfatidilcolina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de peróxidos y otros productos de degradación oxidativa.
Hidrólisis: En presencia de agua y condiciones ácidas o básicas, los enlaces éster se pueden hidrolizar, lo que lleva a la formación de glicerol y ácido palmítico.
Sustitución: El grupo fosfatidilcolina puede sufrir reacciones de sustitución con varios nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Hidrólisis: Se utilizan condiciones ácidas (por ejemplo, ácido clorhídrico) o condiciones básicas (por ejemplo, hidróxido de sodio).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones suaves.
Principales productos formados
Oxidación: Peróxidos y otros productos de degradación oxidativa.
Hidrólisis: Glicerol y ácido palmítico.
Sustitución: Varios derivados de fosfatidilcolina sustituidos.
Aplicaciones Científicas De Investigación
1,2-Dipalmitoil-13C-sn-glicero-3-fosfatidilcolina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un estándar interno en el análisis cromatográfico para la cuantificación de fosfolípidos.
Biología: Se utiliza en la formación de monocapas lipídicas y bicapas para estudiar la dinámica e interacciones de la membrana.
Medicina: Se utiliza en el desarrollo de sistemas de administración de fármacos liposomales y en el estudio de enfermedades relacionadas con los lípidos.
Industria: Se aplica en la formulación de cosméticos y productos farmacéuticos debido a sus propiedades emulsionantes
Comparación Con Compuestos Similares
Compuestos similares
1,2-Dipalmitoil-sn-glicero-3-fosfatidilcolina: La versión no marcada isotópicamente del compuesto.
1,2-Dioleoil-sn-glicero-3-fosfatidilcolina: Un compuesto similar con cadenas de ácido oleico en lugar de ácido palmítico.
1,2-Dimiristoil-sn-glicero-3-fosfatidilcolina: Contiene cadenas de ácido mirístico en lugar de ácido palmítico
Unicidad
1,2-Dipalmitoil-13C-sn-glicero-3-fosfatidilcolina es único debido a sus átomos de carbono marcados isotópicamente, que permiten una cuantificación y análisis precisos en diversas aplicaciones de investigación. Este etiquetado lo hace particularmente valioso en espectrometría de masas y otras técnicas analíticas .
Propiedades
IUPAC Name |
[(2R)-2,3-di((113C)hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i39+1,40+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-NYGHEXGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O[13C](=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



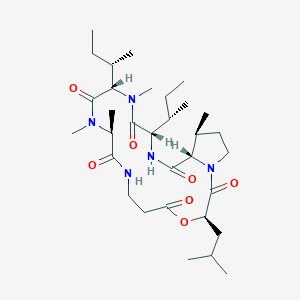

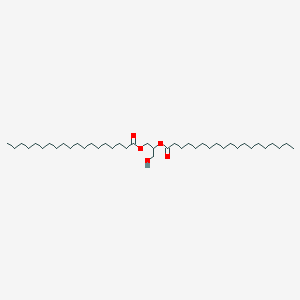
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)

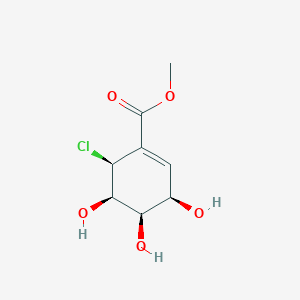
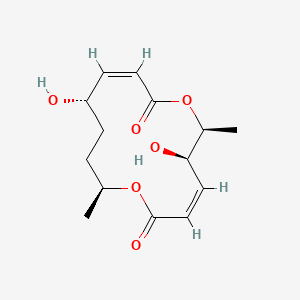
![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
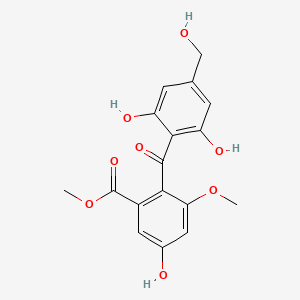
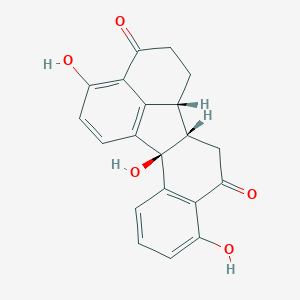
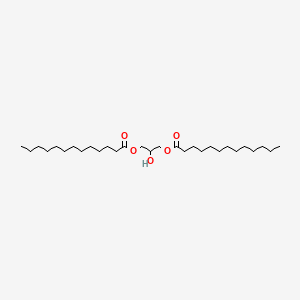
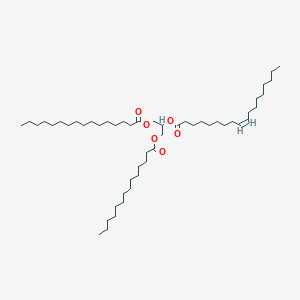
![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)
